

An In-depth Technical Guide to the Chemical Structure of Sitaflloxacin Fumarate

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Compound of Interest

Compound Name: **Sitaflloxacin**

Cat. No.: **B179971**

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Introduction

Sitaflloxacin, a fourth-generation fluoroquinolone antibiotic, exhibits broad-spectrum activity against a wide array of Gram-positive, Gram-negative, and anaerobic bacteria. Its efficacy, particularly against multi-drug resistant strains, has made it a subject of significant interest in the field of infectious disease research. This technical guide provides a comprehensive overview of the chemical structure of **Sitaflloxacin** and its fumarate salt, detailing its physicochemical properties, synthesis, and analytical characterization.

Chemical Structure and Nomenclature

Sitaflloxacin is a complex molecule characterized by a fluorinated quinolone core. The IUPAC name for **Sitaflloxacin** is 7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid.^[1] The molecule is often used in its hydrated form or as a salt to improve its pharmaceutical properties.

Sitaflloxacin fumarate is the salt formed between **Sitaflloxacin** and fumaric acid. Fumaric acid, with the IUPAC name (2E)-But-2-enedioic acid, is a dicarboxylic acid that acts as a counterion to the basic nitrogen on the **Sitaflloxacin** molecule.^[2]

Table 1: Chemical Identity of **Sitaflloxacin** and Fumaric Acid

Property	Sitaflloxacin	Fumaric Acid
Molecular Formula	$C_{19}H_{18}ClF_2N_3O_3$ ^[1]	$C_4H_4O_4$ ^[2]
Molecular Weight	409.8 g/mol ^[1]	116.07 g/mol
CAS Number	127254-12-0 ^[1]	110-17-8

Physicochemical Properties

The physicochemical properties of **Sitaflloxacin** and its salts are crucial for its formulation and bioavailability.

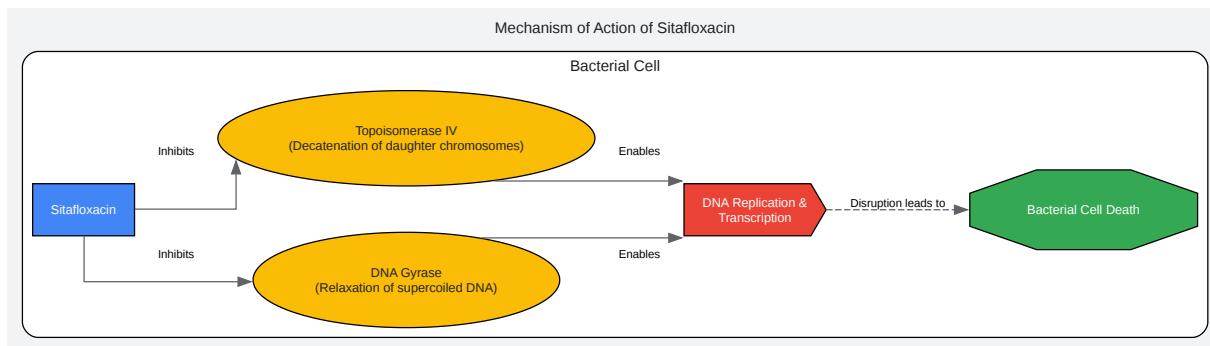
Table 2: Physicochemical Data of **Sitaflloxacin**

Property	Value	Reference
Predicted pKa	6.39 ± 0.50	[3]
Solubility	DMF: slightly soluble; DMSO: slightly soluble; Methanol: slightly soluble; Water: Insoluble	[3][4]

Note: Specific experimental data for the melting point and pKa of **Sitaflloxacin** fumarate are not readily available in the searched literature. Differential Scanning Calorimetry (DSC) is a common technique used to determine the melting point of crystalline solids and could be employed for **Sitaflloxacin** fumarate.^{[4][5][6][7][8]}

Mechanism of Action

Sitaflloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.^[9] These enzymes are critical for bacterial DNA replication, repair, and recombination. By targeting both enzymes, **Sitaflloxacin** disrupts these vital cellular processes, leading to bacterial cell death.



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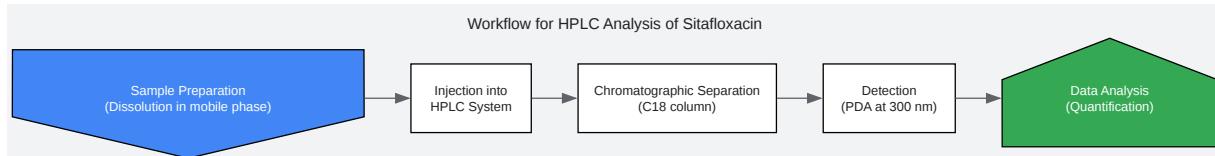
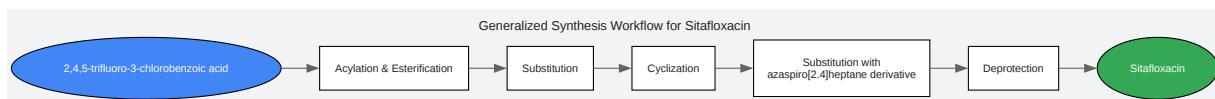
Caption: Mechanism of action of **Sitaflloxacin**.

Experimental Protocols

Synthesis of Sitaflloxacin

The synthesis of **Sitaflloxacin** is a multi-step process. The following is a generalized protocol based on information from patent literature.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Workflow for **Sitaflloxacin** Synthesis



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